Unii-12A1R692BX

Description

UNII-12A1R692BX (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- LogP: 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .

- Synthetic accessibility: Rated 2.07, indicating moderate complexity in synthesis .

The compound is structurally characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group, enabling applications in Suzuki-Miyaura cross-coupling reactions. Its high GI absorption and BBB permeability make it a candidate for neurological drug development .

Properties

CAS No. |

130404-91-0 |

|---|---|

Molecular Formula |

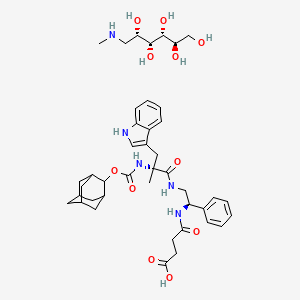

C42H59N5O11 |

Molecular Weight |

809.9 g/mol |

IUPAC Name |

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C35H42N4O6.C7H17NO5/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42);4-13H,2-3H2,1H3/t21?,22?,24?,25?,29-,32?,35+;4-,5+,6+,7+/m00/s1 |

InChI Key |

DEZUAGYSLSZLFO-DRGCLBCYSA-N |

SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6.CNCC(C(C(C(CO)O)O)O)O |

Synonyms |

4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine CI 988 CI-988 PD 134308 PD-134308 PD134308 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

- Molecular Formula : C₆H₅BBrClO₂ (identical to UNII-12A1R692BX).

- Similarity Score : 0.87 (structural isomerism due to substituent positioning) .

- Key Differences :

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular Formula : C₆H₄BBrCl₂O₂.

- Similarity Score : 0.71 (additional chlorine substituent) .

- Key Differences: Solubility: 0.15 mg/mL (lower than this compound), likely due to increased halogenation .

Comparison with Functionally Similar Compounds

Compound C: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂.

- Functional Similarity : Used in catalysis and medicinal chemistry .

- Key Differences :

Compound D: 5-Chloro-2-nitrobenzoic acid (CAS 101623-69-2)

- Molecular Formula: C₉H₈ClNO₅.

- Functional Similarity : Nitro and carboxyl groups enable coordination chemistry .

- Key Differences :

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Implications

Structural Flexibility : this compound’s bromo-chloro substitution pattern enhances cross-coupling reactivity compared to dichloro analogs like Compound B .

Biological Potential: Its BBB permeability surpasses functionally similar nitroaromatics (e.g., Compound C), positioning it for CNS-targeted drug discovery .

Synthetic Limitations : Lower yields (78%) compared to green-synthesized Compound C (98%) highlight opportunities for optimizing catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.